[(8-Oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetonitrile
Description
Properties
IUPAC Name |
2-[(8-oxo-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)sulfanyl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N5OS/c14-6-9-20-13-16-15-11-12(19)17(7-8-18(11)13)10-4-2-1-3-5-10/h1-5,7-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHMQHZUIWQZOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN3C(=NN=C3SCC#N)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [(8-Oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters in the presence of an acid catalyst . This reaction leads to the formation of the triazole ring, which is then fused with the pyrazine ring to form the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
[(8-Oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thio group can be replaced by other nucleophiles such as amines or alcohols.
Cyclization: Under specific conditions, the compound can undergo cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
[(8-Oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetonitrile has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its mechanism of action and potential therapeutic uses.
Industrial Applications: It is used as an intermediate in the synthesis of other complex molecules, which are then used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [(8-Oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with receptors on cell surfaces, modulating signal transduction pathways and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of triazolo[4,3-a]pyrazine derivatives, which vary in substituents, side chains, and core heterocyclic systems. Below is a detailed comparison with structurally and functionally related compounds:
Structural Analogues with Modified Aryl Groups
Example 1 : {[7-(3-Methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetonitrile
- Modification : Replaces the phenyl group at position 7 with a 3-methoxyphenyl substituent.
- Impact : The electron-donating methoxy group enhances solubility and may alter binding affinity to targets like purine receptors .
Example 2 : 4-[7-(3-Fluorophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-N-[(4-methoxyphenyl)methyl]-3-methylbutanamide
- Modification : Features a 3-fluorophenyl group at position 7 and a butanamide side chain.
- Impact : Fluorine’s electronegativity improves metabolic stability and bioavailability (MolWeight: 449.48 g/mol) .
Derivatives with Carboxylic Acid or Amide Side Chains
Example 3 : ω-(7-Aryl-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)alkylcarboxylic Acids
- Structure: Propanoic or butanoic acid chains instead of thioacetonitrile.
- Synthesis : Derived from succinic or glutaric anhydrides (yield: 51–65%) .
- Bioactivity : Demonstrated cerebroprotective and cardioprotective effects due to enhanced polarity and hydrogen-bonding capacity .
Example 4 : ω-(7-Aryl-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)alkylcarboxamides
- Structure : Amide derivatives of the above carboxylic acids.
- Synthesis : Activated via carbonyldiimidazole, yielding 50–92% amides .
Core Heterocycle Variations
Example 5: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate
- Structure : Imidazo[1,2-a]pyridine core instead of triazolo[4,3-a]pyrazine.
- Properties : Higher molecular weight (e.g., 551.5 g/mol) and distinct melting point (243–245°C) due to fused imidazole and pyridine rings .
Example 6 : [1,2,4]Triazolo[1,5-a]pyridine-8-carbonitriles
- Structure : Triazolo-pyridine core with benzothiazole substituents.
- Synthesis : Base-promoted Michael addition of acetonitrile (ultrasonic-assisted) .
- Bioactivity : Enhanced π-π stacking interactions due to aromatic substituents, favoring enzyme inhibition .
Key Data Tables
Table 1: Comparative Analysis of Selected Compounds
Research Findings and Implications
- Bioactivity : The thioacetonitrile group in the target compound confers moderate lipophilicity, balancing membrane permeability and solubility. This contrasts with carboxylic acid derivatives, which exhibit higher polarity and reduced cellular uptake .
- Substituent Effects : Electron-withdrawing groups (e.g., fluorine) at position 7 enhance metabolic stability, while methoxy groups improve solubility but may reduce receptor binding specificity .
- Core Heterocycle : Triazolo[4,3-a]pyrazines generally show broader bioactivity than imidazo[1,2-a]pyridines, likely due to the pyrazine ring’s electronic compatibility with purine-based targets .
Biological Activity
Overview
The compound [(8-Oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetonitrile is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are recognized for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound includes a triazole ring fused with a pyrazine ring, which contributes to its intriguing biological properties.
The specific biochemical properties of this compound are not extensively documented. However, related compounds within the triazolopyrazine class have demonstrated interactions with various enzymes and proteins. For instance, some derivatives have shown cytotoxic activities against different cancer cell lines, indicating potential anti-cancer properties .
Molecular Mechanism
The molecular mechanism of action for this compound remains largely unexplored. However, similar compounds have been shown to exert their effects through various pathways including enzyme inhibition and modulation of gene expression. For instance, some derivatives have been identified as c-Met kinase inhibitors, which play a crucial role in cancer progression and metastasis . This highlights a potential avenue for investigating the molecular interactions of this compound.
Comparative Analysis
To better understand the biological activity of this compound, it can be compared with other similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines | Structure | Antimicrobial and anticancer |
| 1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazines | Structure | Cytotoxic against various cell lines |
| Benzo[d][1,2,3]triazol derivatives | Structure | Antimicrobial and anticancer activities |
Case Studies and Research Findings
Recent studies have explored the anti-tumor activity of various triazolo-pyrazine derivatives. For instance:
- Study on c-Met Kinase Inhibition : A study identified a derivative with significant c-Met kinase inhibition (IC50 = 48 nM) and anti-tumor activity against A549 and MCF-7 cancer cell lines with IC50 values ranging from 0.15 μM to 0.83 μM. This indicates that modifications in the structure can enhance biological efficacy significantly .
- Cytotoxicity Assays : Another study demonstrated that certain triazolo-pyrazine compounds induced apoptosis in cancer cells through mitochondrial pathways and caspase activation. This suggests that similar mechanisms could be investigated for this compound to elucidate its potential therapeutic roles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
